
Tyrphostin B48
Overview
Description
Tyrphostin B48 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues in proteins. This inhibition can affect various cellular processes, including cell growth, differentiation, and metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal tyrosine kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin B48 involves several steps, starting with the preparation of the core structure, which is a benzylidene-cyanoacetamide derivative. The key steps include:
Condensation Reaction: The initial step involves the condensation of a benzaldehyde derivative with cyanoacetamide in the presence of a base, such as sodium hydroxide, to form the benzylidene-cyanoacetamide core.
Hydroxylation: The next step involves the hydroxylation of the aromatic ring to introduce hydroxyl groups at specific positions. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin B48 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, sulfonating agents, or other electrophilic reagents.
Major Products Formed
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Amines, reduced cyano derivatives.
Substitution Products: Halogenated, sulfonated, or other substituted derivatives.
Scientific Research Applications
Cancer Therapy
Tyrphostin B48 has been extensively studied for its potential in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism : It inhibits multiple receptor tyrosine kinases, including those involved in the signaling pathways of growth factors like EGF (epidermal growth factor) .
- Case Studies :
Neuroprotection
Research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
- Applications : Studies have focused on its protective effects against neuronal damage and its role in modulating insulin release from pancreatic cells .
- Mechanism : By inhibiting tyrosine kinases, it alters signaling pathways related to cell survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Immunology
This compound is being investigated for its role in autoimmune diseases such as Multiple Sclerosis (MS).
- Target : Bruton’s tyrosine kinase (BTK), a critical molecule in B-cell signaling, is a primary target for this compound .
- Research Findings : Animal models have shown that inhibiting BTK can reduce inflammatory responses associated with MS, suggesting that this compound could be developed into a therapeutic agent for managing this condition .
Comparative Analysis with Other Tyrosine Kinase Inhibitors
Compound | Target Kinase | Primary Application | Unique Feature |
---|---|---|---|
This compound | Multiple receptor tyrosine kinases | Cancer therapy, neuroprotection | Broad-spectrum inhibition |
Tyrphostin A25 | Epidermal growth factor receptor | Cancer research | Specificity towards EGF receptor |
Genistein | Various kinases | Cancer research | Natural compound with antioxidant properties |
Mechanism of Action
Tyrphostin B48 exerts its effects by inhibiting the activity of tyrosine kinases. It binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and metabolism. The molecular targets of this compound include the aryl hydrocarbon receptor (AhR) and heat shock protein 90 (HSP90), which play crucial roles in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Herbimycin A: Another tyrosine kinase inhibitor with a different mechanism of action.
Genistein: A natural compound that inhibits tyrosine kinases and has been studied for its anticancer properties.
Tyrphostin AG538: A closely related compound with similar inhibitory effects on tyrosine kinases
Uniqueness of Tyrphostin B48
This compound is unique due to its specific structure and the presence of hydroxyl groups on the aromatic ring, which contribute to its inhibitory activity. Its ability to inhibit the nuclear localization of the aryl hydrocarbon receptor induced by dioxin distinguishes it from other tyrosine kinase inhibitors .
Biological Activity
Tyrphostin B48 is a synthetic compound classified as a tyrosine kinase inhibitor (TKI) that has garnered attention for its diverse biological activities, particularly in cancer therapy and neuroprotection. This article explores the mechanisms of action, applications, and research findings related to this compound, supported by data tables and case studies.
This compound functions by binding to the ATP-binding pocket of various receptor tyrosine kinases, inhibiting their activity and thus preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts critical signaling pathways involved in cell proliferation, differentiation, and survival.
Key Mechanisms :
- Inhibition of Tyrosine Kinase Activity : this compound effectively inhibits the activation of the Aryl Hydrocarbon Receptor (AhR), which is implicated in various cellular responses to xenobiotics and plays a role in cancer progression .
- Protection Against Oxidative Stress : Research indicates that this compound can protect neuronal cells from oxidative stress by modulating glutathione (GSH) metabolism and other cellular defense mechanisms .
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Effects :
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and SW480 cells .
- Induction of Apoptosis : It has been observed to induce programmed cell death in cancer cells, making it a candidate for therapeutic applications in oncology.
- Neuroprotective Properties :
-
Modulation of Insulin Signaling :
- The compound has been shown to alter insulin signaling pathways in pancreatic cells, which could have implications for diabetes treatment.
Case Studies
- Study on AhR Activation : In human Caco-2 cells, this compound inhibited the transcriptional activation of AhR induced by TCDD (a potent environmental toxin). This study highlighted its potential role in mitigating toxic responses at the cellular level .
- Neuroprotection Research : A study demonstrated that this compound protects neuronal cells from oxidative damage through multiple mechanisms, including altering cellular redox states and enhancing antioxidant defenses .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other tyrphostins:
Compound | Target Kinase | Primary Application | Unique Feature |
---|---|---|---|
This compound | Multiple receptor tyrosine kinases | Cancer therapy, neuroprotection | Broad-spectrum inhibition |
Tyrphostin A25 | Epidermal growth factor receptor | Cancer research | Specificity towards EGF receptor |
Genistein | Various kinases | Cancer research | Natural compound with antioxidant properties |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Tyrphostin B48 in inhibiting EGFR signaling, and how can this be experimentally validated?
this compound selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity by blocking autophosphorylation, with an IC50 of 0.7 μM for EGFR . To validate this mechanism, researchers should:
- Perform in vitro kinase assays using purified EGFR or cell lysates.
- Measure autophosphorylation levels via Western blotting with anti-phosphotyrosine antibodies.
- Compare inhibition efficacy with structurally related tyrphostins (e.g., B46, B66) to assess specificity .
- Include positive controls (e.g., AG1478) and negative controls (DMSO vehicle) to rule off-target effects .
Q. What experimental approaches are recommended for determining the IC50 of this compound in kinase inhibition assays?
- Use ATP-stimulated DNA synthesis assays (e.g., [³H]-thymidine incorporation) in vascular smooth muscle cells or cancer cell lines, as described in .
- Generate dose-response curves with this compound concentrations spanning 0.1–100 μM.
- Calculate IC50 using nonlinear regression models (e.g., GraphPad Prism).
- Validate results with orthogonal methods like ELISA-based phosphorylation quantification .
Q. Which downstream signaling pathways are most sensitive to this compound-mediated EGFR inhibition?
this compound suppresses:
- EGF-dependent DNA synthesis via Cdk2 inhibition .
- PI3K/Akt signaling , as shown by its synergy with LY294002 (PI3K inhibitor) in reducing angiotensin II-induced contractions .
- MAPK/ERK activation , though cross-talk with PDGF-R (IC50 = 6 μM) may require co-treatment with selective PDGFR inhibitors to isolate EGFR effects .
Advanced Research Questions
Q. How should researchers design experiments to differentiate this compound’s effects on EGFR versus non-receptor tyrosine kinases (e.g., Src)?
- Kinase profiling panels : Screen this compound against recombinant kinases (e.g., Src, JAK2) to rule out off-target inhibition.
- Genetic knockdown : Compare effects in EGFR-knockout vs. wild-type cells.
- Time-course assays : EGFR inhibition typically occurs within minutes, while non-receptor kinase effects may manifest later .
- Use selective inhibitors : Co-treat with PP2 (Src inhibitor) to isolate EGFR-specific phenotypes .
Q. What methodological considerations are critical when combining this compound with PI3K inhibitors in pathway analysis studies?
- Dose optimization : Use sub-IC50 concentrations to avoid additive cytotoxicity (e.g., 5 μM this compound + 10 μM LY294002) .
- Sequential vs. concurrent treatment : Pre-treatment with this compound may enhance PI3K inhibitor efficacy by blocking upstream EGFR activation.
- Readout selection : Monitor phosphorylation of shared (Akt) and distinct (STAT3) downstream targets to assess synergy.
Q. How can researchers address discrepancies in reported IC50 values for this compound across different experimental systems?
Discrepancies (e.g., 0.7 μM in kinase assays vs. 5–10 μM in cellular models ) may arise from:
- Cellular ATP concentrations : Higher intracellular ATP reduces inhibitor potency.
- Cell-type variability : Endogenous EGFR expression levels (e.g., vascular smooth muscle vs. cancer cells) .
- Assay sensitivity : Radiolabeled thymidine incorporation vs. fluorescence-based readouts. Solution : Normalize data to ATP concentration and validate in ≥3 cell lines.
Q. What strategies optimize the use of this compound in in vivo models for studying EGFR-driven tumorigenesis?
- Formulation : Use DMSO/solubilizing agents (e.g., PEG-300) for intraperitoneal administration .
- Dosing regimen : 10–25 mg/kg daily, adjusted based on pharmacokinetic studies (t½ = 2–4 hrs) .
- Endpoint analysis : Measure tumor EGFR phosphorylation and downstream markers (e.g., Ki67 for proliferation).
- Control for ERBB2/HER2 inhibition : Monitor HER2 phosphorylation, as this compound inhibits HER2 at higher concentrations (IC50 = 39 μM) .
Q. Methodological Resources
- Data Contradiction Analysis : Cross-reference inhibition profiles with structurally similar tyrphostins (e.g., B46, AG957) to identify scaffold-specific artifacts .
- Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology reporting, including compound purity verification and statistical thresholds (p < 0.05) .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOVJYOELRGMV-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018515 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-35-3, 139087-53-9 | |
Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG 494 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin B48 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 494 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.